A Comprehensive Technical Guide to 2-Bromo-3-nitrobenzoate Derivatives: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Bromo-3-nitrobenzoate Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-bromo-3-nitrobenzoic acid and its corresponding methyl and ethyl esters. These compounds serve as pivotal intermediates in modern organic synthesis, particularly in the development of targeted therapeutics. This document offers a detailed examination of their synthesis, physicochemical properties, and significant applications, with a focus on providing practical, field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of 2-Bromo-3-nitrobenzoates
2-Bromo-3-nitrobenzoic acid and its esters are highly functionalized aromatic compounds that serve as versatile building blocks in synthetic chemistry.[1] The strategic placement of a carboxylic acid (or ester), a bromine atom, and a nitro group on the benzene ring offers a rich platform for a variety of chemical transformations. The interplay of the directing effects of these substituents—the meta-directing carboxyl and nitro groups and the ortho-, para-directing bromo group—allows for controlled and regioselective modifications.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring. The carboxylic acid or ester group offers a site for forming amides, esters, and other derivatives. This trifecta of reactive sites makes these compounds highly valuable starting materials for the synthesis of complex molecules, most notably heterocyclic structures with significant biological activity.[1]
Physicochemical and Spectroscopic Data
A precise understanding of the physical and chemical properties of these intermediates is crucial for their effective use in synthesis. The key data for 2-bromo-3-nitrobenzoic acid and its methyl and ethyl esters are summarized below.
| Property | 2-Bromo-3-nitrobenzoic Acid | Methyl 2-Bromo-3-nitrobenzoate | Ethyl 2-Bromo-3-nitrobenzoate |
| CAS Number | 573-54-6[2] | 5337-09-7[3] | 31706-23-7[4] |
| Molecular Formula | C₇H₄BrNO₄[2] | C₈H₆BrNO₄[3] | C₉H₈BrNO₄[4] |
| Molecular Weight | 246.01 g/mol [2] | 260.04 g/mol [3] | 274.07 g/mol [4] |
| Appearance | Light yellow to yellow crystalline solid/powder[5] | Brown or yellow solid | Light yellow crystalline powder |
| Melting Point | 184-186 °C[5] | Not available | Not available |
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of these compounds. Below are the expected spectroscopic data based on their structures.
2-Bromo-3-nitrobenzoic Acid:
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¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons with complex splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring, and a broad singlet for the carboxylic acid proton at approximately 13-14 ppm.
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¹³C NMR (DMSO-d₆): The spectrum should display signals for the seven carbon atoms: one for the carboxylic carbon (~165 ppm), and six for the aromatic carbons, including those bearing the bromo and nitro groups.
-
FTIR (KBr, cm⁻¹): Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300), the C=O stretch of the carboxylic acid (~1700), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350), and the C-Br stretch (in the fingerprint region).[2]
Methyl 2-Bromo-3-nitrobenzoate:
-
¹H NMR (CDCl₃): The spectrum will show a singlet for the methyl ester protons around 3.9 ppm and three aromatic protons between 7.0 and 8.5 ppm.[6]
-
¹³C NMR (CDCl₃): Expected signals include the methyl carbon (~53 ppm), the ester carbonyl carbon (~164 ppm), and six distinct aromatic carbon signals.[3]
-
FTIR (KBr, cm⁻¹): Characteristic peaks include the C=O stretch of the ester (~1730), asymmetric and symmetric N-O stretches (~1530 and ~1350), and C-O stretches (~1250).[3]
Ethyl 2-Bromo-3-nitrobenzoate:
-
¹H NMR (CDCl₃): The spectrum will feature a triplet for the methyl protons of the ethyl group (~1.4 ppm), a quartet for the methylene protons (~4.4 ppm), and three aromatic protons.[7]
-
¹³C NMR (CDCl₃): The spectrum will show signals for the methyl carbon (~14 ppm), the methylene carbon (~62 ppm), the ester carbonyl carbon (~164 ppm), and the six aromatic carbons.[7]
-
FTIR (KBr, cm⁻¹): Similar to the methyl ester, with characteristic peaks for the C=O stretch (~1730), N-O stretches (~1530 and ~1350), and C-O stretches.[4]
Synthesis Protocols and Mechanistic Insights
The synthesis of 2-bromo-3-nitrobenzoic acid and its esters requires careful control of reaction conditions to achieve the desired regioselectivity and yield.
Synthesis of 2-Bromo-3-nitrobenzoic Acid
A logical and commonly employed synthetic route starts from benzoic acid and proceeds through a two-step electrophilic aromatic substitution sequence: bromination followed by nitration.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 79263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromo-3-nitrobenzoate | C9H8BrNO4 | CID 3731400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
